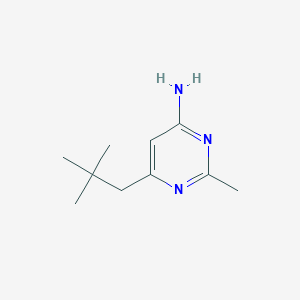
6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine
Descripción general
Descripción
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring .
Synthesis Analysis
The synthesis of such compounds often involves methods like the Williamson Ether Synthesis . Carbenes, highly reactive intermediates in organic synthesis, may also play a role .Chemical Reactions Analysis
The chemical reactions of pyrimidine derivatives can be complex and varied. They might involve mechanisms like those seen in carbene reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 2,2-Dimethylpropane has a boiling point of 9.5°C and a density of 0.613 g/mL .Aplicaciones Científicas De Investigación
-
Thermophysical Property Data Analysis
- Method: The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results: The study provides critically evaluated recommendations for various properties such as boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, viscosity, thermal conductivity, and enthalpy of formation .
-
Carbene Synthesis and Applications
- Application: Carbenes, which are divalent carbon species, are highly reactive intermediates in organic synthesis. They can form stable metal complexes and are used in the synthesis of complex natural products, transition metal catalysis, and organo-catalysis .
- Method: The development of N-heterocyclic carbene (NHC) and other stable carbenes has led to their application in various synthetic methodologies .
- Results: The chapter discusses the brief history of the development of carbenes, synthesis of stable carbenes (NHC in particular), and their applications in natural products synthesis transition metal chemistry/organometallics .
-
- Application: The field of sustainable elastomers has grown in the past three decades, with a focus on replacing fossil source-based polymers with renewable counterparts .
- Method: The manufacturing of commodity polymers has shifted from petroleum-based chemistry to renewable sources .
- Results: The shift to renewable sources for polymer production has generated tremendous interest and has become a major focus in modern polymer science and technology .
- Actinide/Lanthanide Separation
- Application: The compound 2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP), which shares a similar structure with the requested compound, has been used as a ligand for efficient actinide (III)/lanthanide (III) separation .
- Method: C5-BPP was used as an extracting agent selective for trivalent actinide cations over lanthanides .
- Results: C5-BPP extracts Am (III) from up to 1 mol/L HNO3 with a separation factor over Eu (III) of approximately 100 .
- Actinide/Lanthanide Separation
- Application: The compound 2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP), which shares a similar structure with the requested compound, has been used as a ligand for efficient actinide (III)/lanthanide (III) separation .
- Method: C5-BPP was used as an extracting agent selective for trivalent actinide cations over lanthanides .
- Results: C5-BPP extracts Am (III) from up to 1 mol/L HNO (3) with a separation factor over Eu (III) of approximately 100 .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2,2-dimethylpropyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7-12-8(5-9(11)13-7)6-10(2,3)4/h5H,6H2,1-4H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHRVXDBMANLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



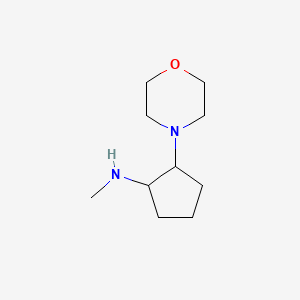
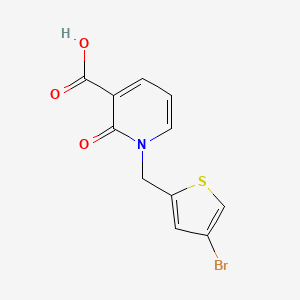
![N-[2-(4-chlorophenyl)ethyl]cyclobutanamine](/img/structure/B1464588.png)
![[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464590.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one](/img/structure/B1464593.png)
![Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine](/img/structure/B1464594.png)
![1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464595.png)
![N-[(2-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1464599.png)
![1-(3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1464601.png)
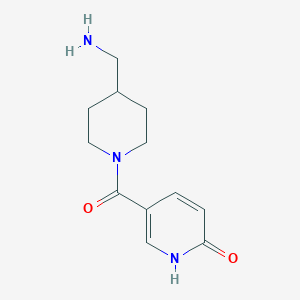
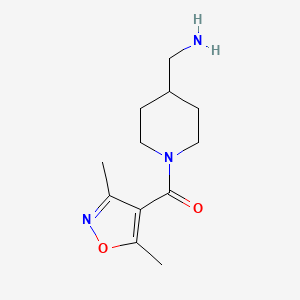
![[1-(5-Methylthiophene-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464604.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464606.png)
![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464609.png)